molecular formula C24H30N2O3 B4497124 Ethyl 2-(4-{[2-(4-methylphenyl)azepane-1-carbonyl]amino}phenyl)acetate

Ethyl 2-(4-{[2-(4-methylphenyl)azepane-1-carbonyl]amino}phenyl)acetate

Cat. No.: B4497124
M. Wt: 394.5 g/mol
InChI Key: GVQCEOJEVJMBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-{[2-(4-methylphenyl)azepane-1-carbonyl]amino}phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring, which is further substituted with an azepane ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-{[2-(4-methylphenyl)azepane-1-carbonyl]amino}phenyl)acetate typically involves a multi-step process:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the azepane ring is alkylated with a methylphenyl halide in the presence of a Lewis acid catalyst.

    Formation of the Amide Bond: The azepane derivative is then reacted with a carboxylic acid derivative to form the amide bond. This step typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Esterification: Finally, the esterification of the carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-{[2-(4-methylphenyl)azepane-1-carbonyl]amino}phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(4-{[2-(4-methylphenyl)azepane-1-carbonyl]amino}phenyl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the azepane ring.

    Materials Science: It can be utilized in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

    Biological Studies: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-{[2-(4-methylphenyl)azepane-1-carbonyl]amino}phenyl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azepane ring and the phenyl groups play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-{[2-(4-chlorophenyl)azepane-1-carbonyl]amino}phenyl)acetate: Similar structure with a chlorophenyl group instead of a methylphenyl group.

    Ethyl 2-(4-{[2-(4-fluorophenyl)azepane-1-carbonyl]amino}phenyl)acetate: Contains a fluorophenyl group, which may alter its reactivity and biological activity.

    Ethyl 2-(4-{[2-(4-bromophenyl)azepane-1-carbonyl]amino}phenyl)acetate: Features a bromophenyl group, potentially affecting its chemical and physical properties.

Uniqueness

Ethyl 2-(4-{[2-(4-methylphenyl)azepane-1-carbonyl]amino}phenyl)acetate is unique due to the presence of the methylphenyl group, which can influence its steric and electronic properties. This uniqueness may result in distinct reactivity patterns and biological activities compared to its analogs.

Properties

IUPAC Name

ethyl 2-[4-[[2-(4-methylphenyl)azepane-1-carbonyl]amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-3-29-23(27)17-19-10-14-21(15-11-19)25-24(28)26-16-6-4-5-7-22(26)20-12-8-18(2)9-13-20/h8-15,22H,3-7,16-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQCEOJEVJMBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)N2CCCCCC2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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